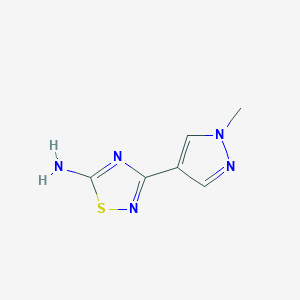

3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine

Description

3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 1-methylpyrazole group at position 3 and an amine at position 3.

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-11-3-4(2-8-11)5-9-6(7)12-10-5/h2-3H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXNRUUEKDBXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Formation of the Thiadiazole Core

The foundational step involves synthesizing the 1,2,4-thiadiazole nucleus, typically achieved through cyclodehydration reactions of suitable precursors:

- Starting materials: Aromatic carboxylic acids or their derivatives, such as phenyl- or benzoyl-based acids, are reacted with thiosemicarbazide.

- Reaction conditions: These reactions are often performed in the presence of phosphorus oxychloride (POCl₃) under reflux, facilitating cyclization and formation of the thiadiazole ring.

Example:

A mixture of aromatic acid and thiosemicarbazide in POCl₃ heated at 80–90°C, followed by work-up with water and neutralization, yields 1,3,4-thiadiazole-2-amine derivatives.

Introduction of the Amino Group at Position 5

The amino group at the 5-position of the thiadiazole ring is introduced via amidation or acylation:

- Method: Acylation using acetic anhydride or other acyl chlorides in pyridine or similar solvents, leading to N-acyl derivatives.

Example:

Reaction of 1,3,4-thiadiazol-2-amine with acetic anhydride yields N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, which can be further modified.

Preparation of the Pyrazol-4-yl Moiety

The pyrazole fragment, specifically 1-methyl-1H-pyrazol-4-yl, is synthesized separately:

Method: Condensation of hydrazines with β-dicarbonyl compounds, such as acetylacetone, under reflux conditions, often in ethanol or acetic acid, to form the pyrazole ring.

Methylation: The N-1 position methylation is achieved via methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

Coupling of Pyrazole to Thiadiazole

The final step involves linking the pyrazole moiety to the thiadiazole core:

Approach: Nucleophilic substitution or coupling reactions are employed. Typically, the amino group at the 5-position of the thiadiazole reacts with a suitable electrophilic pyrazole derivative, such as a chloromethyl or bromomethyl pyrazole, under basic conditions.

Reaction conditions: Reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or mild heating, with bases such as potassium carbonate or triethylamine to facilitate nucleophilic attack.

Optimized Synthetic Route Summary

| Step | Reagents & Conditions | Key Intermediates | Notes |

|---|---|---|---|

| 1 | Aromatic acid + POCl₃, reflux | Thiadiazole-2-amine | Cyclodehydration of acid derivatives with thiosemicarbazide |

| 2 | Acetic anhydride, pyridine | N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | Acylation at amino group |

| 3 | Hydrazines + β-dicarbonyl compounds | Pyrazole derivatives | Pyrazole ring synthesis and methylation |

| 4 | Pyrazole derivative + thiadiazole intermediate | Coupling in DMF/DMSO, base | Formation of the target compound |

Data Tables for Synthesis Parameters

Research Findings and Notes

The synthesis of thiadiazole derivatives, including the incorporation of amino groups, generally follows cyclodehydration protocols involving phosphorus oxychloride and hydrazine derivatives.

The pyrazolyl moiety is synthesized independently, then coupled to the thiadiazole core via nucleophilic substitution, often under mild conditions to preserve functional group integrity.

The methylation at N-1 of the pyrazole ring is achieved through alkylation with methyl iodide, which is a standard approach in heterocyclic chemistry.

Alternative synthetic routes include one-pot multi-component reactions, which can improve yield and reduce steps, although these are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines.

Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of research for this compound is in medicinal chemistry. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted that related pyrazole-thiadiazole compounds demonstrated potent inhibition against specific cancer cell lines. The mechanism often involves the inhibition of key kinases involved in cancer progression, making these compounds valuable in developing new anticancer therapies .

Antimicrobial Properties

Another promising application lies in its antimicrobial activity. Compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine have shown effectiveness against various bacterial strains. A study found that certain thiadiazole derivatives inhibited the growth of resistant bacterial strains, suggesting potential use as new antibiotics .

Agricultural Applications

In agriculture, this compound has been explored for its fungicidal properties. Thiadiazole derivatives are known for their ability to combat fungal pathogens affecting crops.

Fungicide Development

Research indicates that compounds with thiadiazole moieties can serve as effective fungicides. A case study demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and rice. These findings support the compound's potential as a safe and effective agricultural fungicide .

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in material science.

Polymer Synthesis

This compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating thiadiazole units into polymer backbones improves their resistance to thermal degradation and increases their mechanical strength .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with proteins and nucleic acids, disrupting their normal functions .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The biological and chemical properties of 1,2,4-thiadiazol-5-amine derivatives are heavily influenced by substituents. Key analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Lipophilicity : The 4-methoxyphenylsulfanyl analog (logP ~2.5) is more lipophilic than the methylpyrazole derivative (estimated logP ~1.8), impacting membrane permeability .

- Solubility : Pyridinyl and pyrimidinyl analogs (e.g., ) show improved aqueous solubility compared to arylthio derivatives due to hydrogen-bonding capabilities .

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These structural characteristics contribute to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine, with a molecular formula of C₆H₇N₅S and a molecular weight of 181.22 g/mol. The presence of the thiadiazole ring is particularly noteworthy as it is associated with various biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine |

| Molecular Formula | C₆H₇N₅S |

| Molecular Weight | 181.22 g/mol |

| CAS Number | 1153983-46-0 |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like itraconazole . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Thiadiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These effects suggest a promising avenue for developing new anti-inflammatory drugs.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using assays like MTT . The mechanism appears to involve the activation of apoptotic pathways through the modulation of Bcl-2 family proteins and caspases .

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of various thiadiazole derivatives. Among them, compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 32.6 μg/mL to 62.5 μg/mL . This suggests that structural modifications can enhance biological activity.

Cytotoxicity Evaluation

In a cytotoxicity study involving human cancer cell lines, compounds derived from thiadiazoles exhibited varying degrees of cytotoxic effects. The results indicated that certain derivatives could effectively inhibit cell proliferation in cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.

The biological activity of this compound may be attributed to its ability to interact with multiple molecular targets. It is believed to bind to specific enzymes or receptors involved in disease processes, thereby inhibiting their function. This multifaceted interaction enhances its potential as a therapeutic agent across different medical fields.

Q & A

Q. Basic Structural Elucidation

- SHELX Refinement : SHELXL is widely used for small-molecule refinement. For example, planar deviations in thiadiazole rings are minimized using restraints on bond lengths and angles .

- ORTEP Visualization : Tools like ORTEP-3 generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs) .

Advanced Analysis - Tautomerism Studies : Crystallographic data (e.g., Acta Cryst. Sect. E) reveal tautomeric preferences. For similar compounds, the 1,2,4-triazole-5-amine tautomer dominates in the solid state due to hydrogen-bonding networks .

- DFT Calculations : Gaussian-based simulations validate crystallographic data by comparing theoretical and experimental bond angles (e.g., C–N–S angles within ±1.5°) .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer assays?

Q. Basic Screening

- Antimicrobial Assays : Disk diffusion or microbroth dilution (MIC) against Staphylococcus aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced SAR Studies - Substitution Patterns : Fluorine or methoxy groups at the pyrazole 4-position enhance lipophilicity and membrane permeability, as seen in analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

- Docking Simulations : AutoDock Vina predicts binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with ∆G < -8 kcal/mol .

How should researchers address contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

Q. Basic Troubleshooting

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra. For example, NH protons in DMSO-d₆ appear downfield (δ 9.0–10.0) due to hydrogen bonding .

- Dynamic Exchange : Broad peaks in ¹H NMR may indicate tautomeric equilibria; variable-temperature NMR can resolve this .

Advanced Validation - 2D NMR (HSQC/HMBC) : Assigns ambiguous signals. HMBC correlations between pyrazole C-4 and thiadiazole N-1 confirm connectivity .

- High-Resolution MS : Exact mass (<5 ppm error) validates molecular formulas .

What computational methods are suitable for predicting the tautomeric behavior of this compound in solution?

Q. Basic Modeling

- pKa Prediction : Software like MarvinSketch estimates tautomer stability based on proton affinity (e.g., thiadiazole NH vs. pyrazole NH) .

Advanced Workflows - MD Simulations : GROMACS trajectories in explicit solvent (e.g., water) reveal dominant tautomers over 100-ns simulations .

- QTAIM Analysis : Electron density topology (ρ(r) > 0.3 e/ų) identifies intramolecular H-bonds stabilizing specific tautomers .

How can researchers validate the purity and stability of this compound under varying storage conditions?

Q. Basic QC Protocols

- HPLC-DAD : Purity >98% confirmed using C18 columns (MeCN/H₂O gradient) .

- Accelerated Stability Studies : 40°C/75% RH for 4 weeks; degradation <5% indicates room-temperature stability .

Advanced Characterization - LC-MS/MS : Detects trace impurities (e.g., oxidation products) with MRM transitions .

- VT-XRD : Monitors crystallinity changes during thermal stress (25–150°C) .

What strategies mitigate regioselectivity challenges during functionalization of the thiadiazole ring?

Q. Basic Approaches

- Directing Groups : A 5-amino substituent directs electrophilic substitution to the 3-position .

Advanced Techniques - Transition-Metal Catalysis : Pd(OAc)₂ enables Suzuki coupling at the 3-position with aryl boronic acids (yield: 60–85%) .

- Microwave Irradiation : Reduces reaction times (30 min vs. 12 h) and improves selectivity in SNAr reactions .

How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Basic Trends

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents deactivate the ring, slowing Ullmann couplings .

- Electron-Donating Groups (EDGs) : Methoxy groups enhance Buchwald-Hartwig amination yields (>70%) .

Advanced Insights - Hammett Plots : Linear free-energy relationships (σ⁺ values) quantify substituent effects on reaction rates .

- NBO Analysis : EDGs increase electron density at reactive sites (e.g., NBO charges < -0.5 e) .

What are the best practices for scaling up the synthesis of this compound while maintaining reproducibility?

Q. Basic Scale-Up

- Batch Reactors : Use jacketed reactors with temperature control (±2°C) to replicate lab conditions .

Advanced Process Chemistry - Flow Chemistry : Continuous flow systems reduce exothermic risks during POCl₃-mediated cyclization .

- PAT Tools : In-line FTIR monitors reaction progression (e.g., thiadiazole ring formation at 1650 cm⁻¹) .

How can researchers differentiate between isomeric byproducts formed during synthesis?

Q. Basic Chromatography

- TLC (Hexane:EtOAc 3:1) : Rf values differ by 0.1–0.3 for regioisomers .

Advanced Techniques - NOESY NMR : Spatial proximity of pyrazole CH₃ and thiadiazole NH confirms regiochemistry .

- SC-XRD : Bond critical points (BCPs) in Hirshfeld surfaces distinguish isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.